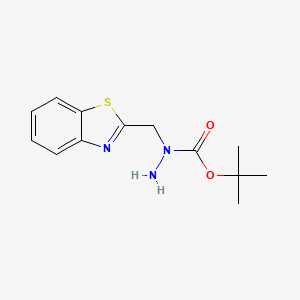
N-(1,3-benzothiazol-2-ylmethyl)(tert-butoxy)carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-ylmethyl)(tert-butoxy)carbohydrazide is a compound with the molecular formula C13H17N3O2S and a molecular weight of 279.3580 g/mol . This compound features a benzothiazole ring, which is a heterocyclic aromatic compound containing both sulfur and nitrogen atoms. Benzothiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-ylmethyl)(tert-butoxy)carbohydrazide typically involves the reaction of 2-mercaptobenzothiazole with tert-butyl carbazate under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-ylmethyl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium or platinum complexes . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(1,3-benzothiazol-2-ylmethyl)(tert-butoxy)carbohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-ylmethyl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-ylmethyl)(tert-butoxy)carbohydrazide can be compared with other benzothiazole derivatives, such as:
2-mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.
Benzothiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Benzothiazole-2-thiol: Studied for its antimicrobial and anticancer properties.
Properties
Molecular Formula |
C13H17N3O2S |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
tert-butyl N-amino-N-(1,3-benzothiazol-2-ylmethyl)carbamate |
InChI |
InChI=1S/C13H17N3O2S/c1-13(2,3)18-12(17)16(14)8-11-15-9-6-4-5-7-10(9)19-11/h4-7H,8,14H2,1-3H3 |
InChI Key |
ZYBLVXMAQGMELR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=NC2=CC=CC=C2S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(5-bromopyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13453924.png)
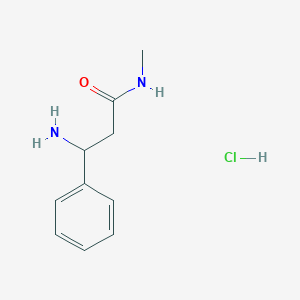
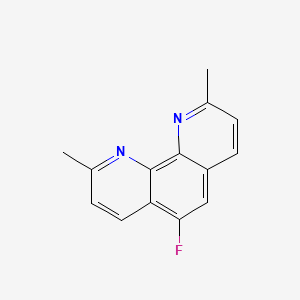
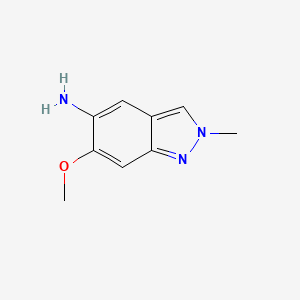
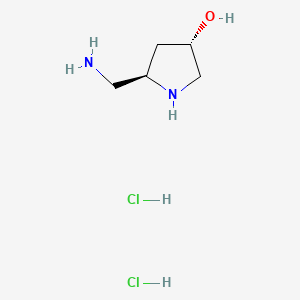


![methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride](/img/structure/B13453960.png)

![1-[(Tert-butoxy)carbonyl]-3-methyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13453968.png)

![6-(Chloromethyl)furo[3,2-b]pyridine](/img/structure/B13453982.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide](/img/structure/B13453989.png)
![[2,2'-Bithiophene]-5-thiol](/img/structure/B13453992.png)
